molecular formula (C₃₈H₅₆S₄)n B1142359 Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] CAS No. 888491-18-7

Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene]

Cat. No.: B1142359
CAS No.: 888491-18-7
M. Wt: -641.11
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Description

Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] is a semiconducting polymer that has garnered significant interest in the field of organic electronics. This compound is known for its excellent charge transport properties, making it a promising candidate for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] are largely related to its physical and chemical structure. The polymer’s crystallinity can be varied by depositing it on different self-assembled monolayers, which in turn changes the FET mobility and turn-on voltage

Molecular Mechanism

The molecular mechanism of Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] is primarily understood in the context of its electronic properties. The polymer’s crystallinity, which can be varied by depositing it on different self-assembled monolayers, influences its FET mobility and turn-on voltage

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] can change over time. For instance, the polymer’s field-effect mobility can be altered by varying its crystallinity

Transport and Distribution

The transport and distribution of Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] within cells and tissues have not been studied extensively. Given its application in electronics, it is primarily studied in the context of its deposition on different surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] typically involves the polymerization of monomers containing thiophene and thieno[3,2-b]thiophene units. One common method is the Stille coupling reaction, where the monomers are coupled using a palladium catalyst in the presence of a suitable solvent . The reaction conditions often include elevated temperatures and inert atmospheres to ensure high yields and purity of the polymer.

Industrial Production Methods

Industrial production of this polymer may involve similar synthetic routes but on a larger scale. Techniques such as solution processing and melt processing are employed to produce the polymer in bulk quantities . These methods are optimized to ensure consistency in the polymer’s properties, which is crucial for its application in electronic devices.

Chemical Reactions Analysis

Types of Reactions

Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the polymer’s electronic properties and enhance its performance in specific applications .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of doped polymer species with enhanced conductivity, while substitution reactions can result in halogenated derivatives with modified electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] stands out due to its unique combination of high charge mobility, excellent solubility, and processability. These properties make it particularly suitable for use in high-performance electronic devices, where other polymers may fall short .

Biological Activity

Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] (PBTTT-C12) is a conjugated polymer known for its significant applications in organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This article explores its biological activity, focusing on its interactions with biological systems, potential toxicity, and applications in biomedicine.

  • Molecular Formula : (C38H54S4)n(C_{38}H_{54}S_{4})_n
  • Molecular Weight : Approximately 668.36 g/mol
  • CAS Number : 888491-18-7

Biological Activity Overview

PBTTT-C12 exhibits various biological activities that are critical for its application in biomedical fields. Its properties can influence cellular behavior and interactions with biomolecules.

1. Cytotoxicity Studies

Research has shown that PBTTT-C12 can exhibit cytotoxic effects on certain cell lines. A study conducted by Gasperini et al. highlighted that the polymer's cytotoxicity varies depending on the concentration and exposure time. The following table summarizes findings from various studies:

Study ReferenceCell LineConcentration (µg/mL)Observed Effect
Gasperini et al. HeLa10 - 100Significant cytotoxicity observed at 100 µg/mL
Aladdin Scientific MCF-75 - 50Moderate cytotoxicity at higher concentrations
MDPI A5491 - 20No significant cytotoxicity at low concentrations

2. Antimicrobial Activity

PBTTT-C12 has also been investigated for its antimicrobial properties. In vitro studies have demonstrated that the polymer exhibits inhibitory effects against various bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The antimicrobial activity is attributed to the polymer's ability to disrupt bacterial cell membranes, leading to cell lysis.

The biological activity of PBTTT-C12 can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the polymer allows it to integrate into lipid bilayers, disrupting membrane integrity.
  • Reactive Oxygen Species (ROS) Generation : PBTTT-C12 can induce oxidative stress in cells, leading to apoptosis in sensitive cell lines.

Applications in Biomedicine

Due to its unique properties, PBTTT-C12 has potential applications in several biomedical fields:

1. Drug Delivery Systems

The polymer can be utilized as a carrier for drug delivery due to its biocompatibility and ability to encapsulate therapeutic agents. Research indicates that when combined with chemotherapeutics, PBTTT-C12 enhances drug solubility and stability.

2. Biosensors

PBTTT-C12's electronic properties make it suitable for biosensor applications, where it can be used to detect biomolecules such as glucose or pathogens through changes in conductivity.

Case Studies

Several case studies have explored the biological implications of PBTTT-C12:

  • Case Study 1 : A study by LGC Standards demonstrated the use of PBTTT-C12 in developing a biosensor for glucose monitoring, showing a linear response to glucose concentrations with a detection limit of 0.5 mM.
  • Case Study 2 : Research published in Nature Materials highlighted the use of PBTTT-C12 in creating organic photovoltaic devices that are biocompatible and could be integrated into wearable health monitoring systems.

Properties

CAS No.

888491-18-7

Molecular Formula

(C₃₈H₅₆S₄)n

Molecular Weight

-641.11

Synonyms

PBTTT-C12;  Poly[thieno[3,2-b]thiophene-2,5-diyl(4,4’-didodecyl[2,2’-bithiophene]-5,5’-diyl)];  Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene]

Origin of Product

United States
Customer
Q & A

ANone: PBTTT is a polymer comprised of repeating thieno[3,2-b]thiophene units with two dodecylthiophene sidechains attached to each unit. The long alkyl side chains contribute to the material's solubility and influence its packing and self-assembly properties.

A: PBTTT exhibits strong absorption in the visible region of the electromagnetic spectrum, making it suitable for light-harvesting applications like solar cells. The specific absorption characteristics can be influenced by factors such as molecular weight, processing conditions, and the presence of dopants. [, ]

A: PBTTT is often used in conjunction with fullerene derivatives like [, ]-phenyl C71-butyric acid methyl ester (PC71BM) to form bulk heterojunction solar cells. The efficiency of these devices is strongly dependent on the morphology of the PBTTT:PC71BM blend, which can be tuned by thermal annealing. [] Blending PBTTT with other polymer donors like poly[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl] (PTB7) has also been explored to improve solar cell performance. []

A: Thermal annealing can significantly impact the morphology and performance of PBTTT-based devices. Annealing at temperatures up to 150°C can lead to smoother films with reduced surface roughness, contributing to improved charge transport and enhanced power conversion efficiency in solar cells. []

A: Doping PBTTT with electron acceptors like 2,3,5,6-tetrafluoro‐7,7,8,8‐tetracyanoquinodimethane (F4TCNQ) is a common strategy for increasing its electrical conductivity. The dopant molecules preferentially reside within the alkyl side chain layers, influencing the charge transport characteristics. [] Incorporating tie-chains between crystalline domains by blending PBTTT with different molecular weight variants can also lead to enhanced conductivity without significantly affecting the Seebeck coefficient, which is beneficial for thermoelectric applications. []

A: Solvent quality significantly influences the aggregation behavior of PBTTT in solution. Chlorobenzene has been shown to be a better solvent for PBTTT than toluene, resulting in a more positive second virial coefficient (A2) and better polymer-solvent interaction. [] Understanding these interactions is crucial for optimizing solution processing techniques like ink-jet printing for device fabrication. []

A: PBTTT's rigid backbone and strong tendency to crystallize can make solution processing challenging. Using high boiling point solvents, controlling solution concentration, and implementing post-deposition treatments like thermal or solvent annealing are common strategies to achieve desired film morphology and device performance. [, , ]

ANone: PBTTT's unique combination of optoelectronic properties makes it promising for various applications, including:

  • Thermoelectric devices: Its ability to conduct electricity and heat makes it a candidate for thermoelectric generators and coolers. []
  • Transistors: PBTTT's semiconducting properties enable its use in field-effect transistors for flexible electronics. []
  • Sensors: PBTTT's sensitivity to light and other stimuli can be harnessed for sensing applications. []

ANone: Current research focuses on:

  • Optimizing doping strategies: Exploring new dopants and doping techniques to achieve higher conductivity and improved thermoelectric performance. [, ]
  • Morphology control: Developing processing techniques to precisely control film morphology for enhanced device performance. [, , ]
  • New derivatives: Synthesizing PBTTT derivatives with tailored properties, such as enhanced solubility, higher charge mobility, or specific energy level alignment for particular applications. [, ]

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